4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-12-24-19-20(32-12)18(13-5-9-16(31-2)10-6-13)26-27(22(19)30)11-17(28)25-15-7-3-14(4-8-15)21(23)29/h3-10H,11H2,1-2H3,(H2,23,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGOLELTTHHAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolo[4,5-d]pyridazine core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
Structural Overview
The molecular formula for the compound is , and its structure includes:
- A thiazolo[4,5-d]pyridazine ring
- A methoxyphenyl group
- An acetamido moiety
This combination of functional groups is expected to influence the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar thiazolo[4,5-d]pyridazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolo-pyridazines can inhibit cell proliferation in human cancer cell lines such as Huh7-D12 and Caco-2 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Huh7-D12 | 12.5 | Apoptosis induction via caspase activation |
| Caco-2 | 15.3 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in vitro. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect is likely mediated through the suppression of NF-κB signaling pathways, which are crucial for inflammatory responses .
Neuroprotective Effects
In vivo studies have evaluated the neuroprotective effects of related compounds in models of acute cerebral ischemia. For example, derivatives have been shown to prolong survival times in mice subjected to induced ischemic conditions, indicating potential therapeutic applications for stroke .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to apoptosis or reduced inflammation.
- Cytotoxicity Induction : The structural features allow for interactions that induce cytotoxic effects in malignant cells.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Thiazole-Fused Quinazolinones : This study highlighted the synthesis and evaluation of thiazole-fused quinazolinones which showed significant anticancer activity against multiple cell lines .
- Neuroprotective Activity Assessment : In a model of cerebral ischemia, a related thiazolo-pyridazine derivative exhibited significant neuroprotective effects, suggesting similar potential for the compound .
Scientific Research Applications
Biological Activities
1. Anti-inflammatory Properties
Research indicates that thiazolo[4,5-d]pyridazine derivatives exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome. This mechanism is crucial in various inflammatory diseases. The compound has shown promise in reducing inflammatory markers in preclinical studies, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.
2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar derivatives have been studied for their ability to inhibit cancer cell proliferation across various cancer types, including leukemia and solid tumors. In vitro studies have demonstrated that compounds with similar thiazolo[4,5-d]pyridazine scaffolds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.
Case Studies
1. In Vitro Studies
A study conducted on various cancer cell lines demonstrated that compounds structurally related to 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide exhibited significant cytotoxicity at micromolar concentrations. The mechanism involved mitochondrial dysfunction and the activation of caspase pathways.
2. Animal Models
In animal models of inflammation, administration of this compound resulted in a marked decrease in paw edema and serum levels of inflammatory mediators compared to control groups. These findings support its potential use as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Data
*Estimated based on structural analogy to with methoxy substitution.
Key Observations:
Sulfonamide substituents (e.g., ) are associated with increased solubility and antibacterial activity due to hydrogen-bonding interactions .
Core Heterocycle Variations :
- Compounds with isoxazolo[4,5-d]pyridazin cores (e.g., ) exhibit similar planarity but differ in hydrogen-bonding patterns, affecting crystal packing and solubility .
- Pyrazolo-oxothiazolidines (e.g., ) lack the pyridazine ring, resulting in distinct steric and electronic profiles that correlate with alkaline phosphatase inhibition .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃, δ 6.9–7.3 ppm for aromatic protons) and the thiazole NH (δ 10.2 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms the planarity of the thiazolo-pyridazin core and dihedral angles between substituents (e.g., 15–20° for the 4-methoxyphenyl group). Reported R factors <0.04 ensure high precision .
Advanced Challenge : Resolving disorder in the acetamido-benzamide side chain requires iterative refinement with SHELXL .
What in vitro models are suitable for evaluating the biological activity of this compound?
Q. Basic Research Focus
- Antimicrobial Assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (MIC determination) .
- Anticancer Screening : Employ MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations using nonlinear regression .
Advanced Consideration : Discrepancies in activity between bacterial strains may arise from efflux pump mechanisms; combine assays with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm .
How can low aqueous solubility of this compound be addressed in pharmacological studies?
Q. Advanced Research Focus
- Prodrug Design : Introduce phosphate or glycoside groups at the 4-oxo position to enhance hydrophilicity .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability. Dynamic Light Scattering (DLS) confirms particle size <200 nm .
What strategies are employed in structure-activity relationship (SAR) studies for thiazolo-pyridazine derivatives?
Q. Advanced Research Focus
- Substituent Variation : Modify the 4-methoxyphenyl group to electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) substituents to assess steric/electronic effects .
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., HDACs or kinases). Clustering analysis identifies critical hydrogen bonds (e.g., between the acetamido group and Glu98 in HDAC8) .
Table 2 : SAR Trends for Analogues
| Substituent Position | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 7-aryl | 4-NO₂ phenyl | 2.5 µM (HDAC inhibition) |
| 2-methyl | Ethyl group | Reduced activity (>10 µM) |
How can contradictions in reported biological data across studies be resolved?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to control for variability in inoculum size or incubation time .
- Orthogonal Assays : Validate anticancer activity via both ATP-based (CellTiter-Glo) and apoptosis-specific (caspase-3) assays to confirm mechanistic consistency .
What experimental designs are recommended for in vivo pharmacokinetic studies?
Q. Advanced Research Focus
- Dosing Regimens : Administer 10 mg/kg intravenously in Sprague-Dawley rats; collect plasma samples at 0, 1, 2, 4, 8, and 24 h post-dose .
- Analytical Methods : Quantify compound levels using LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
